1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazole Ring:
- Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
- Reaction conditions often involve acidic or basic catalysts and elevated temperatures.
-
Attachment of the Pyrazinyl Group:
- The pyrazinyl group is introduced via nucleophilic substitution or coupling reactions.
- Common reagents include pyrazine derivatives and coupling agents like EDCI or DCC.
-
Formation of the Urea Linkage:
- The urea linkage is formed by reacting an amine with an isocyanate or by using phosgene derivatives.
- Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products:
- Oxidation of methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
- Reduction of nitro groups can produce corresponding amines.
- Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity through binding to the active site or allosteric sites.
Receptors: Interaction with cellular receptors, leading to altered signal transduction pathways.
DNA/RNA: Binding to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- 1-(3,4-Dimethoxybenzyl)-3-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Comparison:
- Structural Differences: Variations in the heterocyclic rings (pyrazinyl vs. pyridinyl vs. quinolinyl) can lead to differences in biological activity and chemical reactivity.
- Biological Activity: The presence of different heterocycles can influence the compound’s affinity for molecular targets, potentially leading to unique therapeutic profiles.
- Chemical Properties: Differences in solubility, stability, and reactivity based on the heterocyclic substituents.
1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea stands out due to its specific combination of functional groups, which may confer unique properties and applications compared to its analogs.
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, with the CAS number 2034415-64-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, synthesis methods, and biological activities associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N6O3, with a molecular weight of 382.4 g/mol. Its structure features a pyrazole moiety linked to a dimethoxybenzyl group and an ethyl urea component, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H22N6O3 |
Molecular Weight | 382.4 g/mol |
CAS Number | 2034415-64-8 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzyl Intermediate : Reacting 3,4-dimethoxybenzyl chloride with an appropriate amine.
- Formation of the Pyrazole Intermediate : Utilizing pyrazine-2-carboxylic acid to create the pyrazole moiety.
- Coupling Reaction : Combining the benzyl and pyrazole intermediates under controlled conditions to yield the final product.
These synthesis routes are crucial as they influence the yield and purity of the compound, impacting its biological efficacy.
Biological Activities
Research indicates that compounds containing pyrazole structures exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below are some notable findings related to the biological activity of this compound:
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can act as potent anti-inflammatory agents. In particular, compounds similar to this urea derivative have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, a related study reported that certain pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs such as indomethacin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related pyrazole derivatives has shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups in these compounds enhances their antibacterial activity .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole-containing compounds. Some derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .
Case Studies
Several case studies highlight the biological activities associated with similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity in animal models. Compounds demonstrated significant reduction in edema comparable to standard treatments .
- Antibacterial Activity Evaluation : A study tested various pyrazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications in the structure led to enhanced antibacterial efficacy .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-27-17-4-3-14(11-18(17)28-2)12-23-19(26)22-8-10-25-9-5-15(24-25)16-13-20-6-7-21-16/h3-7,9,11,13H,8,10,12H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNIQLUPFZUBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.